molecular formula C17H17N3O2 B5793481 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid

4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid

Cat. No. B5793481
M. Wt: 295.34 g/mol
InChI Key: UJHQGJWZLJVGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BMB is a benzimidazole derivative that has a carboxylic acid functional group, making it a versatile molecule for use in various chemical reactions.

Scientific Research Applications

4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is cancer therapy. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in cancer cell invasion and metastasis.
4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has also been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.

Mechanism of Action

4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid exerts its effects by inhibiting the activity of various enzymes and proteins. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, acetylcholinesterase, and amyloid beta. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects:
4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to reduce the activity of matrix metalloproteinases, acetylcholinesterase, and amyloid beta. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has also been shown to induce apoptosis in cancer cells. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid in lab experiments is its versatility. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid can be easily synthesized and modified to suit various experimental needs. 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has also been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are numerous future directions for 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid research. One potential area of research is the development of 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid derivatives with enhanced solubility and bioavailability. Another potential area of research is the use of 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid can be used as a tool to study the mechanisms of apoptosis and enzyme inhibition, providing valuable insights into the underlying biological processes.

Synthesis Methods

The synthesis of 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid involves the reaction of 4-amino benzoic acid with 1-ethyl-2-(chloromethyl)benzimidazole in the presence of a base such as sodium hydroxide. The reaction yields 4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid as a white solid with a melting point of 204-206°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and HPLC.

properties

IUPAC Name

4-[(1-ethylbenzimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-20-15-6-4-3-5-14(15)19-16(20)11-18-13-9-7-12(8-10-13)17(21)22/h3-10,18H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQGJWZLJVGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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